1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-7-13-4-5-14(8-11)17(13)15(18)9-12-3-2-6-16-10-12/h2-3,6,10,13-14H,1,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDIURDMDKETOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on these stereoselective approaches to ensure the desired enantiomeric purity and yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Scientific Research Applications
Scientific Research Applications
The applications of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one can be categorized into several key areas:
Medicinal Chemistry
The compound is studied for its potential therapeutic effects, particularly in treating neurological disorders. Its structural similarity to known pharmacophores allows it to interact with neurotransmitter receptors, potentially modulating physiological processes.
Cholinesterase Inhibition
Research indicates that compounds similar to this one exhibit significant inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of tropane alkaloids have shown IC50 values below 50 μM against BChE, suggesting efficacy comparable to established cholinesterase inhibitors used in Alzheimer's disease treatment.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess moderate to significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. This opens avenues for its development as an antimicrobial agent.
Chemical Synthesis
In synthetic chemistry, 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one serves as a building block for more complex molecules, facilitating the synthesis of novel compounds with desired biological activities.
Case Study 1: Cholinesterase Inhibition
A study evaluated various derivatives of tropane alkaloids for their ability to inhibit cholinesterases. The findings revealed that modifications in substituents significantly influenced inhibitory potency, with some achieving IC50 values below 50 μM against BChE, indicating potential for therapeutic use in cognitive disorders.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of structurally similar compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial properties, suggesting potential for development as antimicrobial agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo[3.2.1]octane scaffold plays a crucial role in binding to these targets, modulating their activity and triggering downstream biological effects .
Comparison with Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives
The following table summarizes key structural and functional differences:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s pyridinyl group and methylidene substituent likely confer moderate logP (~2.5–3.0), comparable to TC-1709 (logP ~1.8) but less lipophilic than naphthyl-containing BJ48827 .
Biological Activity
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one, a complex organic compound, is part of the tropane alkaloid family, known for its diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a pyridine moiety, which is critical for its biological interactions. The molecular formula is with a molecular weight of approximately 246.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O |
| Molecular Weight | 246.32 g/mol |
| CAS Number | 2320663-55-4 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The 8-azabicyclo[3.2.1]octane scaffold is known to modulate neurotransmitter systems, including dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.
Antagonistic Effects
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane structure exhibit potent antagonistic effects on kappa opioid receptors (KOR). These compounds can selectively inhibit KOR activity, which has implications for pain management and addiction treatment.
- Study Example : A study demonstrated that analogs of this compound showed significant KOR antagonism with an IC50 value as low as 20 nM, indicating high potency in receptor inhibition .
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and apoptosis in neuronal cells.
- Case Study : In vitro studies revealed that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels in cultured neurons, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Anticonvulsant Activity
Preliminary studies have indicated that the compound may possess anticonvulsant properties. It has been shown to elevate gamma-aminobutyric acid (GABA) levels in the brain, which could contribute to its anticonvulsant effects.
Research Findings
A summary of key findings from various studies on the biological activity of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
